3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a phenyl ring, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with an appropriate amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-methoxyphenyl)propanenitrile .
- 3-Amino-3-(2-methylphenyl)propanenitrile .
- 3-Amino-3-(3-methoxy-2-chlorophenyl)propanenitrile .
Uniqueness
3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3 |
InChI Key |
XPZNHIGQIVWLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(CC#N)N |
Origin of Product |
United States |
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